For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of Ciprofloxacin Hexahydrate
This technical guide provides a comprehensive overview of the synthesis and characterization of ciprofloxacin hexahydrate. It includes detailed experimental protocols, tabulated quantitative data, and process diagrams to facilitate understanding and replication by researchers in the field of pharmaceutical sciences. Ciprofloxacin, a second-generation fluoroquinolone antibiotic, is widely used to treat a variety of bacterial infections by inhibiting DNA gyrase and topoisomerase IV.[1] The hexahydrate form is one of its several hydrated states, and its physical properties can influence the drug's stability, solubility, and bioavailability.
Synthesis of Ciprofloxacin
The synthesis of ciprofloxacin typically involves a multi-step process. One common and established route begins with 2,4-dichloro-5-fluoro-benzoylchloride. This pathway is valued for its efficiency and use of accessible starting materials.[2] The overall synthesis can be visualized as a sequence of reactions leading to the formation of the core quinolone structure, followed by the addition of the piperazine moiety.
Synthesis Pathway
The synthesis proceeds through several key intermediates. The initial acylation is followed by reactions to form an enol ether, which then reacts with cyclopropylamine. A subsequent cyclization step forms the quinolone ring, which is then coupled with piperazine to yield the final ciprofloxacin molecule.
Caption: Generalized synthetic pathway for Ciprofloxacin.
Experimental Protocol: Synthesis of Ciprofloxacin Base
This protocol is a composite of established methods.
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Step 1: Synthesis of Diethyl (2,4-dichloro-5-fluorobenzoyl)malonate.
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In a suitable reaction vessel, react 2,4-dichloro-5-fluorobenzoylchloride with diethyl malonate in the presence of a magnesium ethoxide catalyst.
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Stir the mixture under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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After completion, cool the mixture and neutralize with a suitable acid. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
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Step 2: Hydrolysis and Decarboxylation.
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Hydrolyze and decarboxylate the resulting diester intermediate by heating in an acidic aqueous solution to yield the corresponding beta-ketoester.
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Step 3: Formation of the Enol Ether.
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React the beta-ketoester with triethyl orthoformate and acetic anhydride.
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Heat the mixture to drive the reaction, forming the enol ether intermediate. Remove volatile byproducts by distillation.
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Step 4: Reaction with Cyclopropylamine.
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Add cyclopropylamine to the enol ether intermediate in a suitable solvent like ethanol or toluene.
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Stir the reaction at room temperature until completion (monitored by TLC).
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Step 5: Cyclization.
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To the resulting enamine, add a base such as potassium carbonate and a high-boiling point solvent like N,N-Dimethylformamide (DMF).
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Heat the mixture to induce intramolecular cyclization, forming the quinolone ring system. After cooling, the product can be precipitated by adding water.
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Step 6: Piperazine Coupling.
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React the cyclized product with an excess of piperazine in a suitable solvent at elevated temperature.
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The reaction substitutes the chlorine atom at the C-7 position with the piperazine moiety.
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-
Step 7: Hydrolysis and Isolation.
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Hydrolyze the ester group under basic or acidic conditions to form the carboxylic acid.
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Adjust the pH of the solution to the isoelectric point of ciprofloxacin (approximately 7.4) to precipitate the anhydrous ciprofloxacin base.[3]
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Filter the solid, wash with water and a suitable organic solvent (e.g., hexane), and dry under vacuum.
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Preparation of Ciprofloxacin Hexahydrate
Anhydrous ciprofloxacin can be converted to its hexahydrate form through controlled hydration. The process involves suspending the anhydrous form in water or performing a pH-controlled precipitation from a salt solution.[4]
Experimental Protocol: Hydration
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Method A: Suspension in Water.
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Suspend anhydrous ciprofloxacin in purified water.
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Stir the suspension for 1 to 10 hours at a controlled temperature between 10°C and 45°C.[4]
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The solid material will gradually convert to the hydrated form.
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Method B: pH-Controlled Precipitation.
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Isolation and Drying.
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Filter the resulting solid from either method.
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Dry the collected solid for 5 to 25 hours under reduced pressure (5 to 200 mbar) at a temperature between 20°C and 40°C to obtain ciprofloxacin hydrate with a water content corresponding to the hexahydrate.[4]
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Characterization of Ciprofloxacin Hexahydrate
A suite of analytical techniques is required to confirm the identity, purity, crystalline form, and hydration state of the synthesized ciprofloxacin hexahydrate.
Characterization Workflow
The characterization process typically begins with spectroscopic and chromatographic analyses to confirm the chemical structure and purity, followed by thermal and crystallographic methods to verify the physical form and hydration state.
Caption: Workflow for the characterization of Ciprofloxacin Hexahydrate.
Spectroscopic Characterization
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the characteristic functional groups in the ciprofloxacin molecule.
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Experimental Protocol:
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Prepare a sample by mixing a small amount of ciprofloxacin hexahydrate with potassium bromide (KBr).
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Press the mixture into a thin, transparent pellet.
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Record the spectrum, typically in the range of 4000-400 cm⁻¹.
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Data Presentation:
Functional Group Vibration Mode Characteristic Wavenumber (cm⁻¹) Reference(s) O-H (Water) Stretching ~3400 (broad) [5] C-H (Aromatic, Alkyl) Stretching ~3000-2850 [6] C=O (Carboxylic Acid) Stretching ~1706-1718 [5][7] C=O (Pyridone) Stretching ~1618-1629 [5] O-C-O (Carboxylate) Asymmetric Vibration ~1579 [6] | C-F | Stretching | ~1270 | N/A |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments of hydrogen and carbon atoms.
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Experimental Protocol:
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Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆.
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Record the ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard.
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Data Presentation:
¹H NMR Chemical Shifts (δ, ppm) Assignment Reference(s) 11.00 COOH proton [7] 8.66 =CH (quinoline ring) [8] 7.55 - 7.92 Aromatic protons [8][9] 3.84 - 3.85 Piperazine protons [8]
| ¹³C NMR Chemical Shifts (δ, ppm) | Assignment | Reference(s) |
| 173.35 | COOH carbon | [2] |
| 165.49 | C=O (pyridone) carbon | [2] |
| 110.01 - 149.11 | Aromatic/Quinoline carbons | [2] |
| 51.76, 35.17 | Piperazine carbons | [2] |
| 8.04 | Cyclopropyl carbons | [2] |
3.2.3. UV-Visible Spectroscopy
UV-Vis spectroscopy is used to analyze the electronic transitions within the chromophore of the ciprofloxacin molecule.
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Experimental Protocol:
-
Prepare a dilute solution of ciprofloxacin hexahydrate in a suitable solvent (e.g., pH 6.8 buffer).
-
Record the absorbance spectrum over the UV-Vis range (e.g., 200-400 nm).
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Data Presentation:
Medium λ_max (nm) Reference(s) pH 1.2 278 [6] | pH 6.8 | 272 |[6] |
Chromatographic Characterization
3.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the synthesized ciprofloxacin.
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Experimental Protocol:
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Mobile Phase: Prepare a suitable mobile phase, such as a mixture of acetonitrile and a phosphate buffer.
-
Stationary Phase: Use a C18 reverse-phase column.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase.
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Analysis: Inject the sample into the HPLC system and monitor the eluent with a UV detector at the λ_max of ciprofloxacin (e.g., 277 nm).[10]
-
Purity is calculated based on the area of the principal peak relative to the total area of all peaks.
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Thermal Analysis
3.4.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are used to determine the water content and study the thermal stability, including melting and decomposition points.
-
Experimental Protocol:
-
Place a small, accurately weighed sample (e.g., 1-5 mg) into an aluminum pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a temperature range (e.g., 30 °C to 350 °C).[3][6]
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
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Data Presentation:
Analysis Temperature Range (°C) Observation Interpretation Reference(s) TGA 55 - 140 ~24.6% mass loss Loss of six water molecules (theoretical for hexahydrate is 24.6%) [11][12] DSC 55 - 140 Broad Endotherm Dehydration [6] DSC ~270 - 300 Sharp Endotherm Melting of anhydrous form [11][13] | TGA/DSC | > 300 | Mass loss / Exotherm | Decomposition |[6][13] |
Note: The molecular weight of ciprofloxacin is 331.34 g/mol , and ciprofloxacin hexahydrate is 439.4 g/mol . The theoretical water content is (6 * 18.02) / 439.4 ≈ 24.6%.[12]
X-Ray Diffraction (XRD)
Powder X-ray Diffraction (PXRD) is essential for confirming the unique crystalline structure of ciprofloxacin hexahydrate and distinguishing it from anhydrous or other hydrated forms.
-
Experimental Protocol:
-
Place a finely ground powder of the sample onto a sample holder.
-
Mount the holder in a powder X-ray diffractometer.
-
Scan the sample over a defined 2θ range (e.g., 5-50°) using Cu Kα radiation.
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Data Presentation: The PXRD pattern of ciprofloxacin hexahydrate will show a unique set of diffraction peaks at specific 2θ angles. While a full list of peaks for the hexahydrate is not readily available in the provided search results, the technique is critical for confirming its specific polymorphic form. The pattern should be compared against a reference standard if available or used to confirm phase purity. Different hydrated forms, such as the 1.75 hydrate, show distinct peaks. For example, the 1.75 hydrate shows a major peak at 7.13° 2θ.[14] Each hydrated form will have a unique fingerprint pattern.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. DE19930557B4 - Process for the preparation of hydrates of ciprofloxacin and of ciprofloxacin anhydrate containing pharmaceutical compositions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect [mdpi.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Preparation and Characterization of Ciprofloxacin – Loaded Nanoparticles Using the Solvent Evaporation Technique: A Factorial Design – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ciprofloxacin hexahydrate | C17H30FN3O9 | CID 177387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
